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Compound of Interest

3-(hydroxymethyl)-1-
Compound Name:
methylquinolin-2(1H)-one

Cat. No.: B180386

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential biological significance of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. The
document details a proposed synthetic route, summarizes key physicochemical data of the
compound and its close analogs, and explores a relevant biological signaling pathway in which
this class of compounds is implicated.

Chemical Identity and Properties

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic
system. The core structure consists of a benzene ring fused to a pyridinone ring, with a
hydroxymethyl group at the 3-position and a methyl group on the nitrogen atom at the 1-
position. While specific experimental data for this compound is sparse in publicly available
literature, its properties can be inferred from closely related analogs.

Structural Information

The fundamental structural details of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one are
provided below.
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Identifier Value

3-(hydroxymethyl)-1-methyl-1,2-dihydroquinolin-
IUPAC Name (hy Y ¥ Y yared

2-one
CAS Number 114561-15-8[1]
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol [2]
SMILES CN1C(=0)C(=C0O)C2=CC=CC=C12
InChl Key (Not available)

Physicochemical Data Comparison

Quantitative data for 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not widely reported.
The table below presents available data for this compound alongside its immediate precursor
and a structurally similar analog to provide a basis for estimation.

3- 3-
hydroxymethyl)-1- ) hydroxymethyl)-6-
Property (hy y- -y) (hydroxymethyl)qui (hy y- -y)
methylquinolin- . methylquinolin-
nolin-2(1H)-one
2(1H)-one 2(1H)-one
CAS Number 114561-15-8 90097-45-3 485337-96-0
Melting Point (°C) Data not available 200 194 (subl.)
Boiling Point (°C) Data not available Data not available Data not available
Solubility Data not available Data not available Data not available

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-(hydroxymethyl)-1-
methylquinolin-2(1H)-one is not readily available in the current literature. However, a
plausible synthetic route can be proposed based on established chemical transformations for
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similar quinolinone derivatives. The proposed pathway involves two key steps: N-methylation of
a quinolinone precursor, followed by the reduction of a formyl group.

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 3-formyl-4-hydroxyquinolin-
2(1H)-one.

Step 1: N-Alkylation

} L o ) Methyl lodide (CH3I)
(3 formyl-4-hydroxyquinolin-2(1H) one) @

Methylation

Y \ 4
(1-methyl-2-oxo-1,2-dihydroquinoline—3—carbaldehyde)

Step 2: Reduction

) P ramnd] ST o Frerm. @1, Sodium Borohydride (NaBH4)
(1 methyl-2-oxo0-1,2-dihydroquinoline-3 carbaldehyde) Methanol (MeOH)

Redtiction

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one.

Detailed Methodologies (Proposed)
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The following protocols are based on procedures reported for analogous transformations.[3][4]

[5] Researchers should conduct small-scale trials to optimize these conditions.

Step 1: Synthesis of 1-methyl-2-ox0-1,2-dihydroquinoline-3-carbaldehyde

To a solution of 3-formyl-4-hydroxyquinolin-2(1H)-one (1 equivalent) in anhydrous N,N-
dimethylformamide (DMF), add potassium carbonate (K2COs, 2-3 equivalents).

Stir the suspension at room temperature for 30 minutes.

Add methyl iodide (CHsl, 1.1-1.5 equivalents) dropwise to the mixture.

Heat the reaction mixture at 50-60 °C and monitor the reaction progress by Thin Layer
Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl
acetate) to yield 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Step 2: Synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Dissolve 1-methyl-2-o0xo0-1,2-dihydroquinoline-3-carbaldehyde (1 equivalent) in methanol
(MeOH).

Cool the solution to 0-5 °C in an ice bath.

Add sodium borohydride (NaBHa4, 1.5-2.0 equivalents) portion-wise, maintaining the
temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the
starting material.

Quench the reaction by the slow addition of water.
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e Remove the methanol under reduced pressure.

o Extract the agueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl
acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate (NazS0a), filter, and
concentrate under reduced pressure.

 Purify the resulting crude product by column chromatography on silica gel or by
recrystallization to obtain 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one.

Biological Context and Signaling Pathways

Quinoline and quinolinone derivatives are recognized for their broad range of pharmacological
activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] In the context
of oncology, many quinolinone-based compounds have been developed as inhibitors of key
signaling pathways that are often dysregulated in cancer.

Inhibition of the EGFR Signaling Pathway

One of the most well-established targets for quinolinone and quinazolinone derivatives is the
Epidermal Growth Factor Receptor (EGFR).[7][8][9] EGFR is a receptor tyrosine kinase that,
upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-
RAF-MAPK and PI3K-Akt pathways.[10] These pathways are crucial for regulating cell
proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated,
leading to uncontrolled cell growth. Small molecule inhibitors, often containing a quinolinone or
similar scaffold, can compete with ATP for the binding site in the kinase domain of EGFR,
thereby blocking its activity and inhibiting downstream signaling.[11]
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Caption: EGFR signaling pathway and the inhibitory action of quinolinone derivatives.

This diagram illustrates how the binding of EGF to its receptor (EGFR) initiates two major
downstream pathways, RAS-RAF-MAPK and PI3K-Akt, which ultimately lead to gene
transcription promoting cell proliferation and survival. Quinolinone-based inhibitors block this
cascade by targeting the EGFR kinase domain.

Conclusion

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinolinone derivative with potential for
further investigation in medicinal chemistry and drug discovery. While specific experimental
data on this compound remains limited, this guide provides a framework for its synthesis and
an understanding of its potential biological mechanism of action based on the well-documented
activities of the broader quinolinone class. The proposed synthetic route offers a starting point
for its chemical preparation, and the outlined EGFR signaling pathway highlights a key area for
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future biological evaluation of this and related compounds. Further research is warranted to

fully characterize its physicochemical properties and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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